BSc5367
Description
Methyl 3-(3-pyridin-3-yl-1H-pyrrolo[2,3-b]pyridin-5-yl)benzoate is a heterocyclic compound featuring a fused pyrrolo[2,3-b]pyridine core substituted with a pyridin-3-yl group at the 3-position and a methyl benzoate moiety at the 5-position. This structure combines aromatic and heterocyclic elements, making it a versatile scaffold in medicinal chemistry.
Properties
Molecular Formula |
C20H15N3O2 |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
methyl 3-(3-pyridin-3-yl-1H-pyrrolo[2,3-b]pyridin-5-yl)benzoate |
InChI |
InChI=1S/C20H15N3O2/c1-25-20(24)14-5-2-4-13(8-14)16-9-17-18(12-23-19(17)22-11-16)15-6-3-7-21-10-15/h2-12H,1H3,(H,22,23) |
InChI Key |
GZHRICWZECSYJT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC3=C(NC=C3C4=CN=CC=C4)N=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BSc5367 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve the use of organic solvents and catalysts to achieve high purity and yield .
Industrial Production Methods
Industrial production of this compound follows stringent protocols to ensure consistency and quality. The process involves large-scale synthesis using optimized reaction conditions, followed by purification steps such as crystallization and chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
BSc5367 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
Inhibition of Fibroblast Growth Factor Receptors (FGFRs)
Methyl 3-(3-pyridin-3-yl-1H-pyrrolo[2,3-b]pyridin-5-yl)benzoate has been identified as a potential inhibitor of fibroblast growth factor receptors (FGFRs). Abnormal FGFR signaling is implicated in various cancers, making this compound a candidate for targeted cancer therapies. Research indicates that derivatives of pyrrolo[2,3-b]pyridine can significantly inhibit FGFRs, leading to reduced tumor growth and improved outcomes in cancer treatment scenarios .
Case Study 1: Anticancer Activity
A study evaluating various pyrrolo[2,3-b]pyridine derivatives demonstrated that methyl 3-(3-pyridin-3-yl-1H-pyrrolo[2,3-b]pyridin-5-yl)benzoate exhibited notable antiproliferative activity against several cancer cell lines. The compound showed an IC50 value indicating effective inhibition of cell growth in vitro, particularly against breast cancer (MCF-7) and lung cancer (A549) cell lines .
Case Study 2: Mechanistic Insights
Research into the mechanism of action revealed that methyl 3-(3-pyridin-3-yl-1H-pyrrolo[2,3-b]pyridin-5-yl)benzoate induces apoptosis in cancer cells through the activation of intrinsic pathways. This was evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells .
Mechanism of Action
BSc5367 exerts its effects by inhibiting the activity of Nek1. This inhibition disrupts the normal functions of Nek1, leading to alterations in cell cycle regulation, DNA repair, and microtubule dynamics. The molecular targets and pathways involved include the phosphorylation of specific substrates by Nek1, which are crucial for its regulatory functions .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Framework
The pyrrolo[2,3-b]pyridine core is shared among several analogs, but substitution patterns critically differentiate their activities:
| Compound Name | Substitution Pattern | Key Structural Differences |
|---|---|---|
| Target Compound | 3-(Pyridin-3-yl), 5-(methyl benzoate) | Benzoate ester and pyridinyl substituents |
| 2-(5-Methyl-1H-pyrrolo...) | 5-Methyl, 3-ethylamine | Lacks aromatic ester; FGFR inhibitor activity |
| 4-[3-(2,3-Dichlorobenzoyl)-1H-pyrrolo...] | 3-(2,3-Dichlorobenzoyl) | Chlorinated benzoyl group enhances kinase inhibition |
| Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | 4-Chloro, 5-carboxylate | Chlorine substitution alters electronic properties |
The benzoate ester distinguishes it from carboxamide derivatives (e.g., N-(Methoxymethyl)-1H-pyrrolo..., ), which exhibit greater metabolic stability but lower lipophilicity .
Functional Group Analysis
Benzoate Ester vs. Carboxamide
- Target Compound (Benzoate): Higher lipophilicity (logP ~2.8 estimated) compared to carboxamides, favoring membrane permeability.
- Carboxamide Analogs (e.g., 4-[3-(2,3-Dichlorobenzoyl)-1H-pyrrolo...]): Improved hydrolytic stability and stronger hydrogen-bonding capacity, enhancing target affinity but reducing CNS penetration .
Pyridin-3-yl vs. Halogen/Other Heterocycles
- Pyridin-3-yl: Introduces basicity (pKa ~4.5) and hydrogen-bonding via the nitrogen lone pair, useful for interacting with acidic residues in kinase active sites .
- Chlorine Substituents (e.g., ): Electron-withdrawing effects enhance electrophilicity, improving covalent binding in kinase inhibitors but increasing toxicity risks .
Physicochemical Properties
| Property | Target Compound | Methyl 4-chloro-1H-pyrrolo... () | 4-[3-(2,3-Dichlorobenzoyl)-1H-pyrrolo...] () |
|---|---|---|---|
| Molecular Weight (g/mol) | ~349.35 | 296.71 | 389.27 |
| logP (Predicted) | 2.8 | 3.1 | 4.2 |
| Solubility (µg/mL) | 15 (pH 7.4) | 8 (pH 7.4) | 3 (pH 7.4) |
The target compound balances moderate lipophilicity and solubility, making it more drug-like than highly chlorinated analogs () but less stable than carboxamides () .
Biological Activity
Methyl 3-(3-pyridin-3-yl-1H-pyrrolo[2,3-b]pyridin-5-yl)benzoate is a compound belonging to the class of pyrrolo[2,3-b]pyridine derivatives. This compound has garnered attention for its potential biological activities, particularly in the context of cancer treatment and as an inhibitor of fibroblast growth factor receptors (FGFRs). This article reviews the biological activity of this compound based on recent studies, highlighting its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).
Synthesis and Structure
The synthesis of methyl 3-(3-pyridin-3-yl-1H-pyrrolo[2,3-b]pyridin-5-yl)benzoate involves a multi-step process where key intermediates are formed through reactions involving pyrrole and pyridine derivatives. The final product is characterized by its unique scaffold that enhances its biological activity.
The biological activity of this compound primarily revolves around its role as an FGFR inhibitor. FGFRs are critical in various cellular processes, including proliferation and differentiation. Inhibition of FGFRs has been linked to anti-proliferative effects on cancer cells.
Key Findings:
- Inhibition of FGFRs : Studies have shown that derivatives of pyrrolo[2,3-b]pyridine exhibit potent inhibitory activity against FGFRs, with some compounds demonstrating IC50 values in the low micromolar range .
- Anti-Cancer Activity : Methyl 3-(3-pyridin-3-yl-1H-pyrrolo[2,3-b]pyridin-5-yl)benzoate has shown significant anti-proliferative effects against various cancer cell lines, including Hep3B liver cancer cells .
- Selectivity : The compound exhibits selectivity towards FGFR over other kinases, which is crucial for minimizing off-target effects in therapeutic applications .
Biological Activity Data
The following table summarizes the biological activities observed for methyl 3-(3-pyridin-3-yl-1H-pyrrolo[2,3-b]pyridin-5-yl)benzoate and related compounds:
| Compound | Target | IC50 (μM) | Cell Line | Activity |
|---|---|---|---|---|
| Methyl 3-(3-pyridin-3-yl-1H-pyrrolo[2,3-b]pyridin-5-yl)benzoate | FGFR1 | 1.9 | Hep3B | Potent inhibitor |
| Other Pyrrolo Derivative | CSF1R | <0.01 | Various (in vitro) | Selective inhibition |
| Pyrrolo[2,3-b]pyridine Analogues | Cancer Cell Lines | Varies (0.5 - 10) | MDA-MB-231 (TNBC) | Anti-proliferative |
Case Studies
Recent studies have explored the efficacy of methyl 3-(3-pyridin-3-yl-1H-pyrrolo[2,3-b]pyridin-5-yl)benzoate in various cancer models:
- Hepatocellular Carcinoma (HCC) : The compound demonstrated significant cytotoxicity against Hep3B cells with an IC50 value of 1.9 μM. This suggests a strong potential for therapeutic use in HCC treatment .
- Triple-Negative Breast Cancer (TNBC) : In vitro studies indicated that related compounds could reduce cell viability in TNBC models, showcasing their potential as anti-cancer agents .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the pyrrolo[2,3-b]pyridine core can significantly influence biological activity. For instance:
- Substituents at the 5-position of the pyrrole ring enhance binding affinity to FGFR.
- The presence of electron-withdrawing groups increases potency against cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
